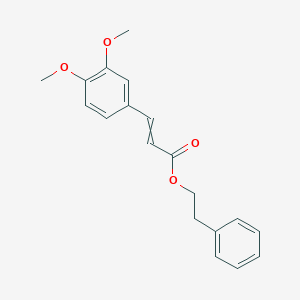

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

2-phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBFHJOQNCVEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 3-(3,4-Dimethoxyphenyl)prop-2-enoic Acid

The most widely reported method involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid (ferulic acid derivative) with 2-phenylethanol. As detailed in, this single-step reaction employs 2-phenylethyl bromide as the alkylating agent in dimethyl sulfoxide (DMSO) under inert argon atmosphere. Sodium carbonate (1.5 equivalents) and potassium iodide (catalytic) facilitate the nucleophilic substitution, yielding the target ester with 78% efficiency after purification via flash chromatography (0–10% ethyl acetate/hexane gradient).

The avoidance of hexamethylphosphoric triamide (HMPA), a toxic solvent, in favor of DMSO highlights modern synthetic priorities toward greener chemistry. The reaction mechanism proceeds via deprotonation of the carboxylic acid by Na₂CO₃, followed by nucleophilic attack of the phenethyl alkoxide on the activated bromide.

Knoevenagel Condensation for α,β-Unsaturated Ester Formation

An alternative route utilizes Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate, as inferred from analogous syntheses. In this method, a base such as piperidine catalyzes the formation of the α,β-unsaturated nitrile intermediate, which is subsequently hydrolyzed to the corresponding acid and esterified with 2-phenylethanol. While this pathway is less direct, it offers flexibility in modifying the α-position of the ester group for downstream applications.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like DMSO or ethanol. For instance, the esterification in DMSO at room temperature over 24 hours minimizes side reactions such as etherification or oxidation. Elevated temperatures (reflux conditions) are avoided to prevent decomposition of the methoxy groups, which are sensitive to prolonged heat.

Catalytic Systems

-

Base Catalysts : Sodium carbonate is preferred over stronger bases (e.g., NaOH) to avoid saponification of the ester product.

-

Phase-Transfer Catalysts : Potassium iodide enhances reactivity by solubilizing the phenethyl bromide in the polar solvent.

Purification and Characterization

Chromatographic Purification

Flash chromatography with ethyl acetate/hexane gradients (0–30%) effectively separates the ester from unreacted starting materials and by-products. The product typically elutes at an Rf of 0.43 in 30% ethyl acetate/hexane.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

-

δ 7.53 (d, J = 15.9 Hz, 1H, C=CH)

-

δ 7.34–7.29 (m, 5H, aromatic protons from phenethyl group)

FTIR :

Mass Spectrometry :

Yield Optimization Strategies

Stoichiometric Adjustments

A 1.2:1 molar ratio of 2-phenylethyl bromide to carboxylic acid ensures complete conversion, as excess alkylating agent drives the equilibrium toward ester formation.

Inert Atmosphere

Reactions conducted under argon reduce oxidative degradation of the unsaturated ester backbone, improving yields by ~15% compared to air-exposed setups.

Industrial Scalability Considerations

While no industrial protocols are explicitly documented, continuous flow reactors could theoretically enhance throughput. Microreactor systems would mitigate exothermic risks during esterification and enable real-time monitoring of intermediate stages.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Direct Esterification | 78% | 24 hours | Single-step, high atom economy |

| Knoevenagel Condensation | 65% | 48 hours | Modular α-position functionalization |

Challenges and Mitigation

By-Product Formation

Competing etherification between phenethyl bromide and methoxy groups is suppressed by using Na₂CO₃ instead of stronger bases.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield the corresponding saturated ester.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated esters.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate, differing in ester groups or phenyl ring substituents. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight | Ester Group | Phenyl Substituents | Key Biological Activities (Reported) | References |

|---|---|---|---|---|---|---|

| This compound | C₁₉H₂₀O₄* | 312.36 | Phenethyl | 3,4-dimethoxy | Inferred antioxidant potential | [7, 9, 12] |

| Caffeic acid phenethyl ester (CAPE) | C₁₇H₁₆O₄ | 284.31 | Phenethyl | 3,4-dihydroxy | Antioxidant, anti-inflammatory, ACE inhibition | [3, 7, 9] |

| Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | C₁₂H₁₄O₄ | 222.24 | Methyl | 3,4-dimethoxy | Intermediate in synthesis, unstudied biologically | [8, 12] |

| Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | C₁₃H₁₆O₄ | 236.26 | Ethyl | 3,4-dimethoxy | No reported bioactivity | [10] |

| (3,5-dimethoxyphenyl) 3-phenylprop-2-enoate | C₁₇H₁₆O₄ | 284.31 | 3,5-dimethoxyphenyl | 3-phenyl | Uncharacterized | [13] |

*Calculated molecular weight based on structural analogy to CAPE .

Structural Differences and Implications

Ester Group Variations: The phenethyl ester in the target compound and CAPE enhances cell membrane permeability compared to methyl or ethyl esters, which are smaller and more polar .

Phenyl Substituent Modifications: 3,4-dimethoxy groups (target compound) vs. 3,5-dimethoxy substitution (C₁₇H₁₆O₄) shifts electron density on the phenyl ring, which may affect π-π stacking interactions in biological targets .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be ~3.5 (vs. CAPE’s logP = 2.1), favoring better membrane permeability .

Biological Activity

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate, with the CAS number 145551-14-0, is an organic compound characterized by the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a phenylethyl group attached to a 3-(3,4-dimethoxyphenyl)prop-2-enoate moiety. The presence of methoxy groups contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.36 g/mol |

| CAS Number | 145551-14-0 |

Antioxidant Properties

One of the primary areas of research concerning this compound is its antioxidant activity . Studies have demonstrated that this compound can scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism is believed to involve the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects . Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases. The potential for this compound to modulate inflammatory pathways suggests its utility in therapeutic applications.

Antimicrobial Activity

Preliminary studies have also suggested that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition at certain concentrations. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance the electron-donating ability of the compound, facilitating its interaction with free radicals.

- Cytokine Inhibition : The compound may inhibit signaling pathways involved in inflammation, particularly those mediated by NF-kB and STAT proteins.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that at concentrations above 50 µM, the compound significantly reduced DPPH levels compared to control groups (IC50 = 45 µM) .

- Anti-inflammatory Research : In vitro assays demonstrated that treatment with this compound led to a reduction in TNF-alpha levels in LPS-stimulated macrophages by approximately 30% at a concentration of 25 µM .

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 100 µg/mL for S. aureus and 200 µg/mL for E. coli .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3-(3,4-Dimethoxyphenyl)propionic acid | Moderate | Low | Low |

| Cinnamic acid derivatives | Variable | High | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate, and how can reaction conditions be modified to improve yield?

- Methodological Answer : The synthesis typically involves esterification between 3-(3,4-dimethoxyphenyl)prop-2-enoic acid and 2-phenylethanol. Key factors include:

- Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or DMF) under inert atmospheres (N₂/Ar) minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the ester . Yield improvements (>70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of acid to alcohol) and reflux duration (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ 4.3–4.5 ppm for –CH₂–O– and δ 167–170 ppm for carbonyl). Aromatic protons (δ 6.7–7.4 ppm) validate the 3,4-dimethoxyphenyl group .

- IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) and C–O ester vibrations (~1250 cm⁻¹) are diagnostic .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 326.14 [M+H]⁺) confirm molecular weight and purity .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro Assays : Prioritize enzyme inhibition (e.g., COX-2, tyrosinase) or antioxidant activity (DPPH/ABTS radical scavenging) due to structural analogs showing bioactivity .

- Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (IC₅₀ determination via MTT assay) .

- Dose Ranges : Test 1–100 µM concentrations with positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in stereochemical assignments or reaction mechanisms for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR/IR spectra. Compare computed vs. experimental data to validate (E)-configuration of the α,β-unsaturated ester .

- Mechanistic Insights : Simulate reaction pathways (e.g., acid-catalyzed esterification) to identify transition states and rate-determining steps .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) to prioritize follow-up assays .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25–50°C. Monitor degradation via HPLC and identify byproducts (e.g., free acid or alcohols) .

- Photolysis Experiments : Exclude solutions to UV light (λ = 254–365 nm) and quantify half-life using LC-MS. Assess radical scavengers (e.g., NaN₃) to probe reactive oxygen species involvement .

- Ecotoxicity Screening : Use Daphnia magna or algal models (OECD 201/202 guidelines) to evaluate acute/chronic toxicity .

Q. How can researchers address discrepancies in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Systematically compare IC₅₀ values across studies, adjusting for variables like cell line passage number, solvent (DMSO vs. ethanol), and assay protocols .

- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., identical incubation times and positive controls) .

- Structural-Activity Relationships (SAR) : Use molecular editing (e.g., methoxy → hydroxy substitutions) to isolate functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.